1,6-Dideoxynojirimycin

CAS No.: 73861-92-4

Cat. No.: VC1869654

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73861-92-4 |

|---|---|

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

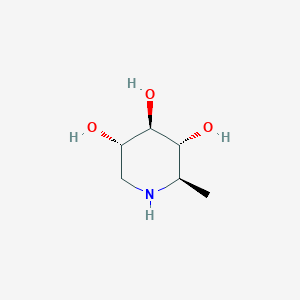

| IUPAC Name | (2R,3R,4R,5S)-2-methylpiperidine-3,4,5-triol |

| Standard InChI | InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |

| Standard InChI Key | VYOCYWDJTQRZLC-JGWLITMVSA-N |

| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@H](CN1)O)O)O |

| SMILES | CC1C(C(C(CN1)O)O)O |

| Canonical SMILES | CC1C(C(C(CN1)O)O)O |

Introduction

Chemical Structure and Properties

1,6-Dideoxynojirimycin exists in different stereoisomeric forms, including 1,6-di-deoxy-D-galacto and 1,6-di-deoxy-L-altro configurations . These stereoisomers differ in the spatial arrangement of hydroxyl groups around the piperidine ring, which can significantly influence their biological activities and interactions with target enzymes.

The piperidine ring structure of 1,6-Dideoxynojirimycin with its specific pattern of hydroxylation/deoxygenation allows it to mimic the transition state of glycosidic bond hydrolysis, which is the basis for its potential as a glycosidase inhibitor. The absence of hydroxyl groups at positions 1 and 6 would be expected to influence its binding affinity and specificity for different glycosidases.

Structure-Activity Relationship Studies

The development of methods to prepare families of structurally-related iminosugars, as demonstrated by Cuffaro et al., enables researchers to investigate how structural variations affect biological activity . This is particularly valuable for understanding structure-activity relationships and for the design of potential therapeutic agents with improved efficacy and selectivity.

For example, the removal of hydroxyl groups (deoxygenation) at specific positions can significantly alter the interaction of iminosugars with their target enzymes. In the case of 1,6-Dideoxynojirimycin, the absence of hydroxyl groups at positions 1 and 6 may influence:

Systematic studies of structurally-related iminosugars, including different stereoisomers and deoxygenation patterns, can provide valuable insights into the structural requirements for specific biological activities. This knowledge can guide the design of more potent and selective inhibitors with improved pharmacological properties.

Challenges and Future Directions

Several challenges and opportunities exist in the research on 1,6-Dideoxynojirimycin:

-

Purification challenges: Cuffaro et al. noted difficulty in the separation of the diastereoisomeric iminosugars produced in their synthesis , highlighting a practical challenge in the preparation and study of 1,6-Dideoxynojirimycin and its derivatives. The development of improved purification methods would facilitate more comprehensive studies of these compounds.

-

Stereochemical control: The findings regarding the influence of amine structure on stereoselectivity present both a challenge and an opportunity for the controlled synthesis of specific stereoisomers . Further studies on the factors influencing stereoselectivity could lead to more efficient and selective synthetic methods.

-

Biological characterization: Comprehensive studies of the biological activities of 1,6-Dideoxynojirimycin and its derivatives are needed to fully understand their potential therapeutic applications. This includes detailed studies of their interactions with various glycosidases and other potential biological targets.

-

Structure optimization: The development of structure-activity relationships could guide the design of optimized derivatives with improved potency, selectivity, and pharmacokinetic properties. This would involve systematic variations in the structure, including different substituents and stereochemical configurations.

-

Therapeutic development: If promising biological activities are identified, the development of 1,6-Dideoxynojirimycin or its derivatives as therapeutic agents would require addressing challenges such as efficacy, toxicity, selectivity, and pharmacokinetics.

Table 2: Comparison of Potential Applications of 1,6-Dideoxynojirimycin with Related Iminosugars

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume